N-Methylfurfurylamine

Description

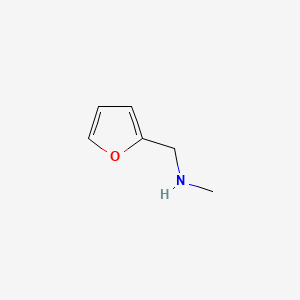

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLIOWSKNOCHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063597 | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-75-7 | |

| Record name | N-Methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylfurfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylfurfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-furfuryl-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLFURFURYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA5T44A2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylfurfurylamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylfurfurylamine, a secondary amine derived from the biomass-derived platform chemical furfural, is a versatile intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a furan ring with a methylamino group, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Methylfurfurylamine, with a focus on its role in drug development.

Chemical Structure and Identification

N-Methylfurfurylamine is systematically named 1-(furan-2-yl)-N-methylmethanamine.[1][2] Its structure consists of a furan ring substituted at the 2-position with a methylaminomethyl group.

Key Identifiers:

| Identifier | Value |

| CAS Number | 4753-75-7[2] |

| Molecular Formula | C₆H₉NO[2] |

| Molecular Weight | 111.14 g/mol [2] |

| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine[2] |

| Synonyms | N-Furfuryl-N-methylamine, (2-Furanylmethyl)methylamine, 2-(Methylaminomethyl)furan[2] |

Physicochemical Properties

N-Methylfurfurylamine is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Boiling Point | 148-152 °C[3] |

| Density | 0.982 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.471[3] |

| Flash Point | 40.6 °C (105.1 °F) - closed cup |

| Solubility | Soluble in water and common organic solvents. |

Spectroscopic Data

The structural elucidation of N-Methylfurfurylamine is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra with assigned peaks and coupling constants are best obtained from dedicated spectral databases, typical chemical shifts for protons and carbons in similar furan-containing structures can be predicted.[4][5][6][7] The proton NMR (¹H NMR) spectrum would be expected to show signals corresponding to the furan ring protons, the methylene protons, and the methyl protons. The carbon-13 NMR (¹³C NMR) spectrum would display distinct signals for each of the six carbon atoms in the molecule.[2][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylfurfurylamine exhibits characteristic absorption bands corresponding to its functional groups.[2][10][11][12][13] Key expected vibrations include:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (furan): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=C stretch (furan ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O-C stretch (furan ring): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-N stretch: In the fingerprint region, typically around 1020-1220 cm⁻¹.[14]

Mass Spectrometry (MS)

The electron ionization mass spectrum of N-Methylfurfurylamine shows a molecular ion peak (M⁺) at m/z 111.[2] The fragmentation pattern is characteristic of amines and furan-containing compounds.[14][15][16][17][18] The base peak is typically observed at m/z 81, corresponding to the stable furfuryl cation formed by alpha-cleavage.[2] Other significant fragments may appear at m/z 82 and other values resulting from the loss of small neutral molecules or radicals.[2]

Synthesis of N-Methylfurfurylamine

The primary industrial synthesis of N-Methylfurfurylamine is through the reductive amination of furfural with methylamine.[3] This process typically involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.

Caption: General workflow for the synthesis of N-Methylfurfurylamine.

Detailed Experimental Protocol: Reductive Amination of Furfural

This protocol is a representative example based on established methodologies for reductive amination.[1][19][20]

Materials:

-

Furfural

-

Methylamine (e.g., 40% solution in water)

-

Raney Nickel (or other suitable catalyst, e.g., Pd/C, Rh/Al₂O₃)[1][19]

-

Hydrogen gas (H₂)

-

Solvent (e.g., 1,4-dioxane, ethanol)[1]

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a high-pressure autoclave, charge the solvent, furfural, and the chosen catalyst.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Slowly add the methylamine solution to the reaction mixture while stirring.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[1]

-

Heat the reaction mixture to the specified temperature (e.g., 130 °C) and maintain it with vigorous stirring for a set duration (e.g., 3 hours).[1]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then subjected to purification.

Purification: The crude N-Methylfurfurylamine is typically purified by fractional distillation under reduced pressure.[21][22][23] This method effectively removes unreacted starting materials, byproducts, and the solvent. The purity of the final product can be assessed by gas chromatography (GC).

Reactivity and Chemical Properties

N-Methylfurfurylamine exhibits reactivity characteristic of both a secondary amine and a furan.

-

Basicity: As a secondary amine, it is basic and readily forms salts with acids.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation reactions.

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, though it can be sensitive to strong acids. It can also undergo reactions such as hydrogenation to the corresponding tetrahydrofuran derivative.

Applications in Drug Development

N-Methylfurfurylamine serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its furan moiety is a recognized pharmacophore in various drug classes.[24]

Synthesis of Furosemide

Furosemide is a potent loop diuretic used to treat edema and hypertension. The synthesis of furosemide involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with a furfurylamine derivative.[25][26][27][28] While the primary literature often cites furfurylamine, N-methylfurfurylamine can also be a key precursor in related synthetic routes.

Caption: Simplified role of furan amines in Furosemide synthesis.

Synthesis of Ranitidine

Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production. The synthesis of ranitidine involves the reaction of a substituted furan intermediate, which can be derived from N-methylfurfurylamine, with N-methyl-1-methylthio-2-nitroethenamine.[24][29][30][31][32]

Caption: Role of furan intermediates in Ranitidine synthesis.

Safety and Handling

N-Methylfurfurylamine is a flammable liquid and vapor.[2] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-Methylfurfurylamine is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from renewable resources like furfural positions it as a key player in the development of more sustainable chemical processes. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel and existing pharmaceutical agents.

References

- Ayedi, M. A., Le Bigot, Y., Ammar, H., & Delmas, M. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 13-20.

- Guo, S. S., Chen, N., Wei, Z. J., & Liu, Y. X. (2022).

- ChemicalBook. (n.d.). Ranitidine synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78492, N-Methylfurfurylamine.

- Google Patents. (n.d.).

- Zhang, Y., & Li, Y. (2021). Experimental study on distillation and purification of reclaimed NMP.

- Zenodo. (2024). Sustainable Chemistry and Pharmacy.

- Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496.

- National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide) - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

- BRIEF MANUFACTRING PROCESS, CHEMICAL REACTION AND MASS BALANCE 1. Furosemide Manufacturing Process: Lasamide, Furfuryl Amine, S. (n.d.).

- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.

- ChemicalBook. (n.d.). N-METHYLFURFURYLAMINE.

- SpectraBase. (n.d.). N-methylfurfurylamine - Optional[FTIR] - Spectrum.

- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). The Role of Furfurylamine in Enhancing Pharmaceutical Drug Synthesis.

- Guo, S. S., Chen, N., Wei, Z. J., & Liu, Y. X. (2022).

- Request PDF. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- PubMed. (n.d.). [Synthesis and antiulcer activity of a new N'-2-(2-hydroxy-2-phenyl)ethyl-N"-methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593].

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Request PDF. (n.d.). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl)

- Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting.

- Google Patents. (n.d.). DE69532533T2 - METHOD FOR PRODUCING RANITIDINE.

- Google Patents. (n.d.).

- CDN. (n.d.). Infrared Spectroscopy.

- Patent 0037695. (1981, October 14).

- Table of Characteristic IR Absorptions. (n.d.).

- ResearchGate. (n.d.). IR spectra (vertically offset) displaying the ν 7, ν 8, ν 6, and ν 3....

- ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or....

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Furfurylamine - Optional[13C NMR] - Chemical Shifts.

- Mass Spectrometry: Fragment

- Google Patents. (n.d.). MXPA97004140A - New procedure to prepare ranitid.

- Gschaedler, M., Shaughnessy, C., & Burns, D. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Organic Process Research & Development, 20(4), 668-673.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.).

Sources

- 1. sandermanpub.net [sandermanpub.net]

- 2. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. epfl.ch [epfl.ch]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. compoundchem.com [compoundchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. whitman.edu [whitman.edu]

- 19. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]

- 21. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]

- 22. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]

- 23. Methylamines purification process - Patent 0037695 [data.epo.org]

- 24. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 25. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 26. zenodo.org [zenodo.org]

- 27. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. [Synthesis and antiulcer activity of N-2-(2-hydroxy-2-phenyl)ethyl-N"-(methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

- 32. MXPA97004140A - New procedure to prepare ranitid - Google Patents [patents.google.com]

Synthesis of N-Methylfurfurylamine from furfural

An In-Depth Technical Guide to the Synthesis of N-Methylfurfurylamine from Furfural

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of N-methylfurfurylamine, a valuable chemical intermediate, from the bio-based platform chemical, furfural. The core of this transformation lies in the reductive amination of furfural with methylamine. We will explore the mechanistic underpinnings of this reaction and present detailed analyses of two primary synthetic paradigms: catalytic hydrogenation and chemical reduction using hydride reagents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a comparative analysis of the available synthetic routes to empower rational experimental design and process optimization.

Introduction: The Strategic Importance of N-Methylfurfurylamine

N-Methylfurfurylamine [IUPAC name: 1-(furan-2-yl)-N-methylmethanamine] is a secondary amine that serves as a critical building block in the synthesis of a variety of fine chemicals and pharmaceutical agents.[1][2][3] Its most notable application is as a key intermediate in the production of Ranitidine, a widely known histamine H2-receptor antagonist used to treat peptic ulcer disease.[4][5][6] The synthesis of N-methylfurfurylamine from furfural is of significant industrial interest as furfural is a renewable platform chemical derived from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass.[7][8][9] This alignment with green chemistry principles makes the efficient conversion of furfural a high-priority objective.

The most direct and atom-economical pathway to N-methylfurfurylamine is the reductive amination of furfural with methylamine.[10] This process fundamentally involves two sequential chemical events occurring in a single pot: the formation of an imine intermediate followed by its immediate reduction to the target amine.

The Core Mechanism: Reductive Amination

The synthesis hinges on a two-stage mechanism that is central to C-N bond formation from a carbonyl compound.

-

Imine Formation: The process initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of furfural. This is typically a reversible, acid-catalyzed step that, after the elimination of a water molecule, yields the N-methyl-2-furylmethanimine (a Schiff base).[11][12]

-

Imine Reduction: The C=N double bond of the highly reactive imine intermediate is then reduced to a C-N single bond. This reduction can be achieved either through catalytic hydrogenation (using H₂ gas and a metal catalyst) or via a hydride transfer from a chemical reducing agent (like sodium borohydride).[13][14][15] The irreversibility of this step drives the entire reaction equilibrium towards the final product.

Caption: General mechanism of N-methylfurfurylamine synthesis.

Synthetic Methodologies: A Comparative Analysis

The choice of synthetic methodology is dictated by factors such as available equipment, scale of reaction, cost, and safety considerations. We will now detail the most prevalent and effective approaches.

Method A: Direct Catalytic Hydrogenation

This is the preferred industrial method, combining furfural, methylamine, and a heterogeneous catalyst in a reactor under a pressurized hydrogen atmosphere. It is a one-pot process where the catalyst facilitates both imine formation and its subsequent hydrogenation.[11][16]

Expertise & Causality: The selection of the catalyst is paramount as it governs both reaction efficiency and selectivity. The primary challenge is to selectively hydrogenate the C=N bond of the imine intermediate without over-reducing the furan ring, which would lead to undesired byproducts like tetrahydrofurfuryl derivatives.[17] Noble metal catalysts (Pd, Rh, Ru) often exhibit high activity but can be costly.[12][16][17] Non-noble metal catalysts, particularly Raney Nickel (Raney Ni), offer a cost-effective and highly efficient alternative, making them attractive for large-scale production.[18] The catalyst support can also influence activity and stability.[7]

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | H₂ Pressure (MPa) | Temperature (°C) | Solvent | Yield/Selectivity (%) | Reference |

| Raney Ni | 2.0 | 130 | 1,4-Dioxane | 96.3% Selectivity | [18] |

| Rh/Al₂O₃ | - (Optimized) | 80 | Aqueous NH₃ | ~92% Selectivity | [16] |

| Ru/Nb₂O₅ | - (Optimized) | 70 | - | 89% Yield | [18] |

| Pd/C | 0.5 - 4.0 | 80 - 120 | Various | Variable | [17][19] |

Experimental Protocol: Synthesis via Raney Ni Catalysis This protocol is adapted from methodologies reported for the reductive amination of furfural.[18]

-

Reactor Preparation: To a high-pressure autoclave reactor, add furfural (e.g., 0.1 mol), 1,4-dioxane as the solvent (e.g., 100 mL), and an aqueous solution of methylamine (e.g., 0.2 mol, 2 molar equivalents).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Ni catalyst (e.g., 5 wt% relative to furfural). Self-Validating Trustworthiness: Raney Ni is pyrophoric and must be handled with care, typically as a slurry in water or ethanol. Ensure it remains wet at all times during transfer.

-

Reaction Execution: Seal the reactor. Purge the system several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to 2.0 MPa.

-

Heating and Agitation: Begin vigorous stirring and heat the reactor to 130 °C. Maintain these conditions for 3 hours, monitoring the pressure for hydrogen uptake.

-

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to distillation under reduced pressure to remove the solvent and isolate the N-methylfurfurylamine product. The boiling point is approximately 148-152 °C at atmospheric pressure.[2]

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Caption: Experimental workflow for catalytic hydrogenation.

Method B: Chemical Reduction with Sodium Borohydride (NaBH₄)

This approach is exceptionally well-suited for laboratory-scale synthesis as it circumvents the need for specialized high-pressure hydrogenation equipment. The reaction is typically performed in a standard glass reactor at or below room temperature.

Expertise & Causality: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent.[13] Its key advantage is its ability to efficiently reduce the imine C=N bond while leaving the C=C bonds of the furan ring and the C=O of any unreacted furfural largely untouched, leading to high product purity.[14][15] The reaction is typically run in a protic solvent like methanol or ethanol, which participates in the reduction mechanism. The in-situ formation of the imine is followed by the controlled addition of NaBH₄.

Experimental Protocol: Synthesis via NaBH₄ Reduction This protocol is based on established procedures for the reductive amination of aldehydes.[13][20][21]

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve furfural (e.g., 0.1 mol) in methanol (e.g., 200 mL). Cool the solution in an ice bath to 0 °C.

-

Amine Addition: Add an aqueous or methanolic solution of methylamine (e.g., 0.12 mol, 1.2 equivalents) dropwise to the cooled furfural solution over 30 minutes, maintaining the temperature at 0-5 °C. Stir the mixture for an additional hour at this temperature to ensure complete imine formation.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (e.g., 0.05 mol, 0.5 equivalents) portion-wise over a period of 1 hour. Self-Validating Trustworthiness: The addition of NaBH₄ is exothermic and will generate hydrogen gas. Slow, portion-wise addition is critical to control the reaction rate and temperature, preventing runaway reactions and potential over-reduction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of water. Most of the methanol is removed under reduced pressure. The resulting aqueous residue is basified (e.g., with NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation to yield pure N-methylfurfurylamine.

Caption: Experimental workflow for NaBH₄ reduction.

Safety, Handling, and Storage

-

Furfural: Toxic and an irritant. Handle in a well-ventilated fume hood.

-

Methylamine: Flammable and corrosive. Use in a fume hood and avoid inhalation.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Store in a dry, cool place.

-

Raney Nickel: Highly pyrophoric when dry. Must be kept under a solvent.

-

N-Methylfurfurylamine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of N-methylfurfurylamine from furfural is a well-established and vital transformation, bridging renewable feedstocks with high-value pharmaceutical intermediates. The choice between direct catalytic hydrogenation and chemical reduction with NaBH₄ is primarily one of scale and available infrastructure. Catalytic hydrogenation, especially with cost-effective catalysts like Raney Ni, is superior for industrial-scale production due to its efficiency and atom economy. Conversely, the NaBH₄ method offers simplicity, mild reaction conditions, and high selectivity, making it an ideal and reliable choice for laboratory and research-scale synthesis. Both pathways, when executed with a clear understanding of the underlying mechanisms and safety protocols, provide robust and reproducible access to this important amine.

References

-

Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(2), 319-321. URL: [Link]

-

Mascal, M., & Dutta, S. (2011). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. URL: [Link]

-

New Drug Approvals. (2016). Ranitidine. Retrieved from [Link]

-

Mascal, M., & Dutta, S. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). ResearchGate. URL: [Link]

-

Ahmad, E., et al. (2020). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. ResearchGate. URL: [Link]

-

Bouri, M., et al. (2011). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 13(7), 1834-1840. URL: [Link]

-

Sitpreedaporn, S., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 24(19), 3477. URL: [Link]

-

Ahmad, E., et al. (2021). Reductive Amination of Furfural to Furfurylamine. In Catalytic Transfer Hydrogenation for Biomass Valorization. Taylor & Francis. URL: [Link]

-

Ahmad, E., et al. (2020). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Request PDF. URL: [Link]

-

Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Engineering and Materials Science, 13(2), 24-31. URL: [Link]

-

Aldosari, O. S., et al. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. Turkish Journal of Chemistry, 43(2), 595-606. URL: [Link]

-

Cheng, H. H., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 197, 323-328. URL: [Link]

-

Li, Q., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Chemistry, 10, 988631. URL: [Link]

-

Wang, J. Q., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836. URL: [Link]

-

Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

-

Kamal, M. M., et al. (2013). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. URL: [Link]

-

Sciencemadness.org. (2016). reduction of an imine with NaBH4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylfurfurylamine. PubChem Compound Database. Retrieved from [Link]

-

Ribeiro da Silva, M. A., et al. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(5), 1088. URL: [Link]

Sources

- 1. N-METHYLFURFURYLAMINE | 4753-75-7 [chemicalbook.com]

- 2. N-甲基糠基胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 9. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 15. researchgate.net [researchgate.net]

- 16. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. sandermanpub.net [sandermanpub.net]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. newdrugapprovals.org [newdrugapprovals.org]

N-Methylfurfurylamine CAS number and safety data sheet

An In-Depth Technical Guide to N-Methylfurfurylamine: Synthesis, Applications, and Safety

Introduction

N-Methylfurfurylamine (CAS No. 4753-75-7) is a heterocyclic secondary amine that serves as a pivotal intermediate in organic synthesis. Derived from the biomass-based platform chemical furfural, it represents a valuable building block for the construction of more complex molecular architectures, particularly in the pharmaceutical and specialty chemical sectors. Its structure, featuring a reactive secondary amine tethered to a furan ring, offers dual functionality for a variety of chemical transformations.

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of N-Methylfurfurylamine. Moving beyond a simple data summary, this document elucidates the causal relationships in its synthesis, outlines its practical applications, details robust safety protocols grounded in its chemical properties, and establishes a framework for its analytical characterization. As a Senior Application Scientist, the focus is not just on the "what" but the "why," ensuring that the presented methodologies are both scientifically sound and practically applicable.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's identity and physical properties is the foundation of its effective and safe use in any research or development setting. These parameters dictate choices in reaction setup, solvent selection, purification strategy, and storage conditions.

Chemical Identifiers

The following table summarizes the key identifiers for N-Methylfurfurylamine, ensuring unambiguous compound identification across different databases and regulatory frameworks.[1][2][3][4]

| Identifier | Value |

| CAS Number | 4753-75-7 |

| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| EC Number | 225-278-2 |

| InChI Key | DGLIOWSKNOCHEX-UHFFFAOYSA-N |

| SMILES String | CNCC1=CC=CO1 |

Physicochemical Data

The physicochemical properties of N-Methylfurfurylamine are critical for predicting its behavior in chemical reactions and for designing appropriate workup and purification procedures.[1][5][6]

| Property | Value | Significance in Application |

| Appearance | Colorless to light yellow liquid | Visual check for purity; color change may indicate degradation. |

| Boiling Point | 148-152 °C (lit.) | Defines parameters for purification by distillation. |

| Density | 0.982 g/mL at 25 °C (lit.) | Essential for accurate measurement and reagent calculations. |

| Refractive Index | n20/D 1.471 (lit.) | Quick, non-destructive method for identity and purity check. |

| Flash Point | 40.6 °C (105.1 °F) - closed cup[7] | Classifies the material as flammable; dictates safe handling procedures. |

| Storage Temp. | 2-8°C (Protect from light) | Indicates need for refrigeration and protection from light to prevent degradation. |

Synthesis and Manufacturing Pathway

The most prevalent and industrially scalable method for synthesizing N-Methylfurfurylamine is the reductive amination of furfural with methylamine. This is a classic C-N bond-forming reaction that proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Synthesis Workflow: Reductive Amination

The choice of catalyst and reducing agent is paramount. Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Palladium, Rhodium, or Nickel) is common.[5] The catalyst facilitates both the imine formation (by acting as a Lewis acid) and the subsequent reduction. The process must be carefully controlled to prevent over-reduction of the furan ring to tetrahydrofuran.

Caption: Conceptual workflow for the synthesis of N-Methylfurfurylamine.

Laboratory-Scale Synthesis Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected and the final product meets purity standards.

Objective: To synthesize N-Methylfurfurylamine from furfural and methylamine with a purity of >95%.

Materials:

-

Furfural (freshly distilled to remove oxidized impurities)

-

Methylamine (40% solution in H₂O)

-

Rhodium on Alumina (Rh/Al₂O₃, 5 wt%) catalyst

-

Hydrogen (H₂) gas

-

Ethanol (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH, 50% solution)

Methodology:

-

Reactor Setup: To a 500 mL high-pressure hydrogenation vessel, add Rh/Al₂O₃ catalyst (0.5 g). The vessel must be purged with an inert gas (N₂ or Ar) to remove oxygen, which could form an explosive mixture with hydrogen.

-

Charge Reactants: Add ethanol (200 mL) as the solvent. Add furfural (19.2 g, 0.2 mol). Seal the vessel.

-

Amine Addition: Cool the vessel in an ice bath. Slowly add methylamine solution (17.1 g of 40% solution, ~0.22 mol). The slight molar excess of the amine helps drive the initial imine formation to completion. The addition is done slowly and with cooling because the condensation is exothermic.

-

Hydrogenation: Purge the vessel several times with H₂ gas before pressurizing to 150 psi (approx. 10 bar). Begin vigorous stirring and heat the reaction to 80 °C.

-

Causality: 80 °C provides sufficient thermal energy to overcome the activation energy of hydrogenation without promoting side reactions like furan ring opening. The high pressure increases the concentration of H₂ in the solution, accelerating the rate of reduction.[5]

-

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in H₂ pressure. The reaction is complete when H₂ uptake ceases (typically 2-4 hours). A small aliquot can be withdrawn (after depressurizing and purging), filtered, and analyzed by GC-MS to confirm the disappearance of the furfural and imine intermediate.

-

Workup & Isolation:

-

Cool the reactor to room temperature, carefully vent the H₂, and purge with N₂.

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of ethanol to recover any adsorbed product.

-

Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

The residue is taken up in diethyl ether (150 mL) and washed with water (2 x 50 mL) to remove any remaining methylamine salts.

-

-

Purification:

-

The crude amine in the ether layer is then purified via an acid-base extraction. Extract the ether layer with 1M HCl (2 x 40 mL). The amine will protonate and move to the aqueous layer, leaving non-basic impurities behind.

-

Wash the combined acidic aqueous layers with a small amount of diethyl ether (20 mL) to remove any residual non-basic impurities.

-

Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 50% NaOH solution. The N-Methylfurfurylamine will deprotonate and separate as an oily layer.

-

Extract the free amine into diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the product.

-

-

Final Distillation: For highest purity, the resulting oil should be distilled under reduced pressure (or at atmospheric pressure, bp 148-152 °C) to yield a colorless liquid.

Applications as a Synthetic Intermediate

N-Methylfurfurylamine's utility stems from the reactivity of its secondary amine. It readily participates in nucleophilic substitution, acylation, and addition reactions, making it a versatile precursor for more elaborate molecules. A notable application is in the synthesis of pharmaceutical scaffolds.[1]

Caption: Role of N-Methylfurfurylamine as a synthetic building block.

Safety Data Sheet (SDS) and Toxicological Profile

As with any reactive chemical, a thorough understanding of the hazards associated with N-Methylfurfurylamine is non-negotiable for ensuring laboratory safety. The information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][7]

GHS Hazard Summary

| GHS Pictogram(s) | Hazard Class | Hazard Statement(s) |

| Flame, Exclamation Mark | Flammable Liquid, Category 3Skin Irritant, Category 2Eye Irritant, Category 2Specific Target Organ Toxicity (Single Exposure), Category 3 | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Safe Handling and Emergency Procedures Protocol

Objective: To outline the mandatory procedures for handling N-Methylfurfurylamine to mitigate exposure and respond to emergencies.

1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory. Standard safety glasses are insufficient.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before use.

-

Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

2. Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, specifically within a chemical fume hood.

-

Ignition Sources: This is a flammable liquid.[7] Ensure it is kept away from open flames, hot surfaces, and spark-producing equipment. Use spark-proof tools where necessary.

-

Storage: Store in a tightly sealed container in a designated flammables cabinet, under refrigeration (2-8°C) as recommended.[6]

3. Spill Response:

-

Small Spills (<100 mL): Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed container for hazardous waste disposal.

-

Large Spills (>100 mL): Evacuate the immediate area and alert safety personnel. Do not attempt to clean up without specialized training and equipment.

4. First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Quality Control and Analytical Methods

Verifying the identity and purity of N-Methylfurfurylamine is crucial before its use in synthesis, as impurities could lead to unwanted side reactions and impact product yield and quality.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of volatile compounds like N-Methylfurfurylamine. It provides separation based on boiling point and polarity, while the mass spectrometer gives structural information for definitive peak identification.

Protocol:

-

Sample Preparation: Prepare a dilute solution of N-Methylfurfurylamine (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Column: A standard non-polar or mid-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is effective.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program ensures separation from lower-boiling solvents and higher-boiling impurities.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 35-350 amu.

-

-

Data Analysis: The primary peak in the chromatogram should correspond to N-Methylfurfurylamine. The mass spectrum of this peak should show the molecular ion (m/z = 111) and a characteristic base peak at m/z = 81, corresponding to the furfurylmethyl cation fragment.[1] Purity is calculated by the area percent method from the total ion chromatogram.

Conclusion

N-Methylfurfurylamine is a foundational chemical intermediate whose value is derived from its straightforward synthesis from renewable furfural and the versatile reactivity of its secondary amine functionality. This guide has provided a detailed framework for its synthesis, application, safe handling, and analysis. For the research scientist, adherence to these principles—understanding the causality behind synthetic steps, rigorously applying safety protocols based on intrinsic chemical hazards, and validating material purity—is essential for achieving reliable, reproducible, and safe scientific outcomes.

References

-

N-Methylfurfurylamine | C6H9NO | CID 78492 . PubChem, National Institutes of Health. Available at: [Link]

-

Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach . Green Chemistry, Royal Society of Chemistry. Available at: [Link]

-

N-METHYLFURFURYLAMINE . FDA Global Substance Registration System (GSRS). Available at: [Link]

Sources

- 1. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. rsc.org [rsc.org]

- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of N-Methylfurfurylamine

Abstract

N-Methylfurfurylamine (C₆H₉NO, CAS: 4753-75-7) is a secondary amine and a valuable intermediate in synthetic chemistry, notable for its furan moiety derived from renewable biomass resources.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its effective use in research and drug development. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification of N-Methylfurfurylamine. We synthesize data from authoritative databases, explain the causal relationships between molecular structure and spectral features, and provide standardized protocols for data acquisition.

Introduction: The Molecular Blueprint

Understanding the spectroscopic signature of a molecule is fundamental to confirming its identity and structure. Spectroscopic techniques probe molecules with electromagnetic radiation, causing transitions between energy states that are unique to the molecule's specific arrangement of atoms and bonds.[4] For N-Methylfurfurylamine, the combination of a furan ring, a secondary amine, and aliphatic carbons creates a distinct spectral fingerprint across various analytical methods. This guide serves as a practical reference for researchers, detailing the expected spectral outcomes and the underlying principles of interpretation.

Molecular Structure of N-Methylfurfurylamine

The structure consists of a furan ring connected to a methylamino group via a methylene bridge. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.

A diagram illustrating the chemical structure of N-Methylfurfurylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Methylfurfurylamine reveals five distinct proton environments. The electron-withdrawing nature of the furan's oxygen atom and the nitrogen of the amine group significantly influences the chemical shifts of nearby protons, moving them downfield.

Table 1: Predicted ¹H NMR Spectral Data for N-Methylfurfurylamine [1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H on N | Variable (e.g., ~1.6-2.5) | Singlet (broad) | 1H | NH |

| Furan H-5 | ~7.35 | Multiplet | 1H | O-CH =CH |

| Furan H-3 | ~6.30 | Multiplet | 1H | C-CH =CH-C |

| Furan H-4 | ~6.20 | Multiplet | 1H | CH=CH -CH |

| Methylene (-CH₂-) | ~3.65 | Singlet | 2H | C-CH₂ -N |

| Methyl (-CH₃) | ~2.40 | Singlet | 3H | N-CH₃ |

Causality Insights:

-

Furan Protons: The proton at the C-5 position is the most deshielded (downfield) due to its proximity to the electronegative oxygen atom. The C-3 and C-4 protons appear further upfield.

-

Methylene and Methyl Protons: The methylene protons (-CH₂-) are adjacent to both the furan ring and the nitrogen atom, placing their signal at ~3.65 ppm. The N-methyl protons (-CH₃) are slightly more shielded, appearing around 2.40 ppm.

-

N-H Proton: The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange.[5] In many spectra, coupling to adjacent protons is not observed for this reason.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For N-Methylfurfurylamine, all six carbon atoms are chemically non-equivalent and thus produce six distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for N-Methylfurfurylamine [1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Furan C-2 | ~154 | C -CH₂ (quaternary) |

| Furan C-5 | ~142 | O-C H=CH |

| Furan C-3 | ~110 | C-C H=CH-C |

| Furan C-4 | ~107 | CH=C H-CH |

| Methylene (-CH₂-) | ~48 | C-C H₂-N |

| Methyl (-CH₃) | ~35 | N-C H₃ |

Causality Insights:

-

Aromatic & Aliphatic Regions: The furan carbons (C2-C5) resonate in the aromatic region (>100 ppm), while the methylene and methyl carbons appear in the aliphatic region (<50 ppm).

-

Quaternary Carbon: The C-2 carbon of the furan ring, being attached to the methylene group and the ring oxygen, is the most downfield carbon signal.

-

Shielding Effects: The methyl carbon attached to the nitrogen is the most shielded (upfield) carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.[6]

Table 3: Characteristic IR Absorption Bands for N-Methylfurfurylamine [1][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300-3400 | N-H Stretch | Secondary Amine | Medium-Weak |

| ~3100-3150 | C-H Stretch | Aromatic (Furan) | Medium |

| ~2800-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~1590-1610 | C=C Stretch | Aromatic (Furan) | Medium |

| ~1490-1510 | C=C Stretch | Aromatic (Furan) | Medium |

| ~1000-1300 | C-O Stretch | Furan Ring | Strong |

| ~1150-1250 | C-N Stretch | Aliphatic Amine | Medium |

Causality Insights:

-

N-H Stretch: The peak in the 3300-3400 cm⁻¹ region is a key indicator of the secondary amine N-H bond.

-

C-H Stretches: A clear distinction can be made between the aromatic C-H stretches of the furan ring (appearing just above 3000 cm⁻¹) and the aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[6]

-

Fingerprint Region: The complex series of absorptions below 1500 cm⁻¹, including the strong C-O and C-N stretching bands, are characteristic of the molecule as a whole and serve as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. By separating these fragments based on their mass-to-charge ratio (m/z), MS provides the molecular weight and crucial information about the molecule's connectivity and stability.

Table 4: Key Mass Spectrometry Fragments for N-Methylfurfurylamine [1][8]

| m/z | Ion | Identity | Relative Abundance |

| 111 | [M]⁺ | Molecular Ion | Medium |

| 81 | [M-CH₄N]⁺ | Furfuryl Cation | High (Base Peak) |

| 82 | [M-C₂H₅]⁺ | Rearrangement Ion | High |

| 44 | [C₂H₆N]⁺ | Methylaminomethyl Cation | High |

Causality Insights:

-

Molecular Ion: The peak at m/z 111 corresponds to the molecular weight of N-Methylfurfurylamine (C₆H₉NO), confirming its elemental composition.[1]

-

Base Peak (m/z 81): The most stable fragment, and thus the most abundant peak (the base peak), is the furfuryl cation. This is formed by cleavage of the C-C bond between the methylene group and the furan ring (a benzylic-type cleavage), which is a highly favorable fragmentation pathway.

-

Alpha-Cleavage (m/z 44): Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in the stable [CH₂=NHCH₃]⁺ cation at m/z 44.

Primary Fragmentation Pathway

Sources

- 1. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-METHYLFURFURYLAMINE | 4753-75-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. spectrabase.com [spectrabase.com]

- 8. N-METHYLFURFURYLAMINE(4753-75-7) MS spectrum [chemicalbook.com]

An In-Depth Technical Guide to N-Methylfurfurylamine: Synthesis, Characterization, and Applications

N-Methylfurfurylamine stands as a versatile heterocyclic secondary amine, valued by researchers and drug development professionals for its unique combination of a reactive secondary amine and a furan scaffold. Derived from biomass precursor furfural, it represents a key building block in sustainable chemistry. This guide provides an in-depth exploration of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights into its utility in a professional research setting.

Core Molecular Profile

N-Methylfurfurylamine, systematically named 1-(furan-2-yl)-N-methylmethanamine, is a colorless to light yellow liquid. Its foundational data is critical for any experimental design, from reaction stoichiometry to analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₉NO | [1][2][3] |

| Molecular Weight | 111.14 g/mol | [1][2][3] |

| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine | [1] |

| CAS Number | 4753-75-7 | [1][2] |

| SMILES | CNCc1ccco1 | [2][4] |

| InChIKey | DGLIOWSKNOCHEX-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties and Safety Data

Understanding the physical properties and hazard profile of N-Methylfurfurylamine is a prerequisite for its safe handling, storage, and use in experimental protocols. The compound is a flammable liquid and an irritant, necessitating careful laboratory practices.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Boiling Point | 148-152 °C (lit.) | [2][6] |

| Density | 0.982 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.471 (lit.) | [2][4] |

| Flash Point | 40.6 °C (105.1 °F) - closed cup | [4][7] |

| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7] |

| Storage | Store in a cool, well-ventilated area away from ignition sources. | [6][7] |

Synthesis and Reaction Mechanism

The principal and most industrially viable route to N-Methylfurfurylamine is the reductive amination of furfural . This process leverages furfural, a platform chemical readily derived from lignocellulosic biomass, making it a cornerstone of green chemistry.[8][9][10] The reaction proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction.

Caption: Reductive amination of furfural to N-Methylfurfurylamine.

Experimental Protocol: Catalytic Reductive Amination

This protocol is a synthesized example based on common methodologies reported in the literature for the reductive amination of furfural.[3]

Objective: To synthesize N-Methylfurfurylamine from furfural and methylamine using a Raney Ni catalyst.

Materials:

-

Furfural (10 mmol, 0.96 g)

-

Methylamine (e.g., 40% solution in H₂O or 2M in THF, 20 mmol)

-

Raney Ni catalyst (e.g., 0.03 g, handle as a slurry)

-

Solvent (e.g., 1,4-dioxane or ethanol, 10 mL)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

Procedure:

-

Reactor Charging: To the autoclave vessel, add the solvent (10 mL) and the Raney Ni catalyst.

-

Causality: Raney Ni is a cost-effective and highly active hydrogenation catalyst.[3] Handling it as a slurry prevents pyrophoric activity.

-

-

Add furfural (10 mmol) to the reactor.

-

Seal the reactor and add the methylamine solution (20 mmol).

-

Causality: Using a molar excess of the amine (2:1 ratio of amine to aldehyde) drives the initial imine formation equilibrium forward.[3]

-

-

Inerting: Purge the reactor by pressurizing with nitrogen gas (to ~5 bar) and venting three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 2.0 MPa (20 bar).

-

Causality: High-pressure hydrogen is required for the efficient catalytic reduction of the imine intermediate. The pressure influences reaction rate and selectivity.[3]

-

-

Reaction: Heat the reactor to 130 °C while stirring vigorously. Maintain these conditions for 3 hours.

-

Causality: Elevated temperature increases the reaction kinetics for both imine formation and hydrogenation. Stirring ensures efficient contact between the reactants, catalyst, and hydrogen gas.[3]

-

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the Raney Ni catalyst.

-

The resulting solution contains N-Methylfurfurylamine. Purity can be assessed by GC-MS, and the product can be isolated by distillation under reduced pressure.

Chemical Reactivity Profile

N-Methylfurfurylamine's utility stems from two primary reactive sites: the nucleophilic secondary amine and the aromatic furan ring . This duality allows it to be used as a versatile building block in multi-step syntheses.

Caption: Key reactive sites of N-Methylfurfurylamine.

-

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a moderate base. It readily undergoes N-alkylation, N-acylation, and forms salts with acids.[11] This functionality is crucial for building larger molecular frameworks.

-

Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic aromatic substitution, with the C5 position (para to the side chain) being the most activated site. However, the ring is also sensitive to strong acids, which can lead to protonation and subsequent ring-opening hydrolysis, a reactivity profile that must be considered during reaction design.[12]

Analytical Characterization

Confirming the identity and purity of synthesized or purchased N-Methylfurfurylamine is essential. A combination of spectroscopic methods provides a comprehensive fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit characteristic signals: a singlet for the N-methyl (CH₃) protons, a singlet for the methylene (CH₂) protons, and three distinct signals in the aromatic region for the furan ring protons (at positions 3, 4, and 5).[2]

-

¹³C NMR: The spectrum will show six distinct carbon signals: one for the methyl carbon, one for the methylene carbon, and four for the furan ring carbons (two CH carbons and two quaternary carbons, one of which is oxygen-bound).[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H stretching (both sp² on the ring and sp³ on the alkyl chain), N-H stretching (if any secondary amine association is present), C=C stretching from the furan ring, and the characteristic C-O-C stretching of the furan ether linkage.[5]

-

Mass Spectrometry (MS):

-

Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z = 111. The most prominent fragment ion typically appears at m/z = 81, corresponding to the loss of the methylamino group (•CH₂NHCH₃) and formation of the stable furfuryl cation.[2]

-

Applications in Research and Drug Development

N-Methylfurfurylamine serves as a valuable intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals and materials science. Its structure is a key component in building blocks for bioactive compounds.

A notable application is in the synthesis of analogues of the H₂-receptor antagonist ranitidine . While ranitidine itself uses a dimethylamino group, closely related potential antiulcer agents have been synthesized using the N-methylfurfurylamine core. For instance, research into novel antiulcer agents has involved the synthesis of guanidine derivatives incorporating a (5-methylaminomethyl)furfurylthio moiety.[5] This structure is directly derived from N-methylfurfurylamine, demonstrating its role as a precursor in the development of new pharmaceutical candidates. This highlights its importance for drug development professionals exploring new chemical entities with potential therapeutic benefits.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78492, N-Methylfurfurylamine. Retrieved from [Link]

-

Ikezaki, H., et al. (1998). [Synthesis and antiulcer activity of N-2-(2-hydroxy-2-phenyl)ethyl-N"-(methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593]. Yakugaku Zasshi, 118(3), 88-104. Retrieved from [Link]

-

ResearchGate. Schematic illustration of reductive amination of FUR to FUA. Retrieved from [Link]

-

Taylor & Francis Group. Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]

-

Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemistry and Chemical Engineering, 6(1). Retrieved from [Link]

-

ResearchGate. Request PDF for Synthesis of furfurylamine and its derivative. Retrieved from [Link]

-

ResearchGate. Request PDF for Advances in the Catalytic Reductive Amination of Furfural. Retrieved from [Link]

-

Ribeiro da Silva, M., et al. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(1), 219. Retrieved from [Link]

-

Master Organic Chemistry. Reactions of Amines and Amides. Retrieved from [Link]

-

Chemistry Stack Exchange. Mechanism of reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol. Retrieved from [Link]

Sources

- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]

- 5. [Synthesis and antiulcer activity of N-2-(2-hydroxy-2-phenyl)ethyl-N"-(methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]

- 7. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. CAS 99839-46-0: 2-Furanmethanamine, N-methyl-, hydrochlori… [cymitquimica.com]

- 10. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 11. jbclinpharm.org [jbclinpharm.org]

- 12. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Catalytic Reductive Amination of Furfural for the Synthesis of N-Methylfurfurylamine

Abstract

The transition towards a bio-based economy necessitates the development of efficient catalytic routes to convert renewable platform molecules into valuable chemical intermediates. Furfural, readily derived from lignocellulosic biomass, stands out as a pivotal starting material. This technical guide provides a comprehensive overview of the synthesis of N-Methylfurfurylamine via the reductive amination of furfural. We delve into the core reaction mechanism, critically evaluate various heterogeneous catalytic systems, and analyze the interplay of process parameters that govern reaction selectivity and yield. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and a detailed experimental protocol to bridge theoretical understanding with practical application.

Introduction: The Strategic Value of Furfural Conversion

Furfural, an aldehyde derived from the acid-catalyzed dehydration of pentose sugars found in hemicellulose, is a cornerstone of modern biorefineries.[1][2] Its highly functionalized furan ring structure makes it an exceptionally versatile platform for producing a wide array of chemicals and fuels.[3] Among its many potential derivatives, furan-based amines are of significant interest for their applications as intermediates in the pharmaceutical, agrochemical, and polymer industries.[1][4]

N-Methylfurfurylamine, a secondary amine, is a key building block in organic synthesis.[5][6] Its preparation via the direct reductive amination of furfural with methylamine represents a highly atom-economical and sustainable manufacturing pathway.[7][8] This guide focuses on the practical execution of this transformation, emphasizing catalyst selection and process control as the primary levers for achieving high efficiency and product purity.

The Reaction Pathway: A Mechanistic Dissection

The reductive amination of furfural with methylamine is a cascade reaction that proceeds in a single pot but involves two distinct mechanistic steps. Understanding this pathway is fundamental to troubleshooting and optimizing the synthesis.

-

Reversible Imine Formation: The process initiates with the nucleophilic attack of methylamine on the carbonyl carbon of furfural. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to yield the corresponding Schiff base, or imine (N-furfurylidenemethanamine). This initial phase is an equilibrium-driven process.

-

Irreversible Catalytic Hydrogenation: The C=N double bond of the imine is then catalytically hydrogenated in the presence of a reducing agent, typically molecular hydrogen (H₂), to form the final product, N-Methylfurfurylamine. This step is generally irreversible and drives the overall reaction towards completion.

The selectivity of the entire process hinges on the catalyst's ability to preferentially hydrogenate the imine intermediate over the competing hydrogenation of the furfural's aldehyde group (forming furfuryl alcohol) or the furan ring itself.[9]

Detailed Procedure

-

Catalyst Preparation (for Raney Ni): Decant the storage water from the commercial Raney Ni slurry. Wash the catalyst three times with the chosen reaction solvent (e.g., Ethanol) to remove residual water. Causality: Water can interfere with the reaction and catalyst activity. Using the reaction solvent for washing ensures compatibility.

-

Reactor Charging: To a 300 mL high-pressure autoclave, add the washed Raney Ni catalyst (~5% by weight of furfural) and 100 mL of Ethanol. Add a stoichiometric excess of Methylamine solution (e.g., 1.2 to 2.0 equivalents relative to furfural). Causality: An excess of the amine helps to drive the initial imine formation equilibrium forward, maximizing the concentration of the key intermediate for hydrogenation.[10]

-

System Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen gas followed by three purges with hydrogen gas to remove all air. Causality: This step is critical for safety, as hydrogen forms explosive mixtures with air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). [11]Begin stirring and heat the reactor to the target temperature (e.g., 100-130°C). [11]Causality: The temperature and pressure are optimized to ensure a sufficient rate of reaction while minimizing the over-reduction of the furan ring, a common side reaction at higher severities.

-

Furfural Addition: Once the target temperature and pressure are stable, add the freshly distilled furfural (e.g., 0.5 mol) to the reactor. This can be done at the start or fed slowly over time using a pump if the reaction is highly exothermic.

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for 2-5 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake from the gas cylinder.

-

Cooldown and Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Open the reactor and filter the contents through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst pad with a small amount of fresh solvent. Causality: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.

-

Solvent Removal: Combine the filtrate and washings. Remove the bulk of the solvent using a rotary evaporator.

-

Product Purification: Purify the resulting crude oil by vacuum distillation to obtain N-Methylfurfurylamine as a colorless to light yellow liquid. [5][6]Causality: Vacuum distillation is necessary to purify the product without thermal decomposition, as amines can be sensitive to high temperatures.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The reductive amination of furfural to N-Methylfurfurylamine is a robust and scalable process that exemplifies the potential of biomass conversion. The success of the synthesis is dictated by a synergistic relationship between the chosen catalyst and the reaction conditions. While cost-effective non-precious metal catalysts like Raney Ni offer high activity for industrial-scale production, precious metal systems provide a route to high selectivity under milder conditions. By carefully controlling parameters such as temperature, pressure, and reactant ratios, and by following a well-defined experimental protocol, researchers can effectively minimize side reactions and achieve high yields of the target secondary amine, paving the way for its broader use in the chemical and pharmaceutical industries.

References

-

ResearchGate. (n.d.). One‐Step Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bis(aminomethyl)furan over Raney Ni | Request PDF. Retrieved from [Link]

-

Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Catalytic reductive amination of furfural (1a) to furfurylamine... | Download Scientific Diagram. Retrieved from [Link]

-

Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the reductive amination of HMF with methylamine in a.... Retrieved from [Link]